

Tridecyl Acrylate: A Toxicological Deep Dive for the Scientific Community

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Compound of Interest

Compound Name: Tridecyl acrylate

Cat. No.: B1594421

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An In-depth Technical Guide on the Toxicological Profile of Tridecyl Acrylate

This technical guide provides a comprehensive overview of the current toxicological data on **tridecyl acrylate**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on acute toxicity, irritation, sensitization, and genotoxicity. It also explores the toxicological profile of acrylates as a class to provide a broader context for endpoints where specific data for **tridecyl acrylate** is limited. Detailed experimental methodologies based on established OECD guidelines are provided, alongside visualizations of key toxicological pathways and experimental workflows to facilitate a deeper understanding of the material's safety profile.

Executive Summary

Tridecyl acrylate is a long-chain acrylate monomer. Toxicological assessment indicates that it possesses low acute toxicity via oral and dermal routes. It is classified as a mild skin and eye irritant and a skin sensitizer. Data on repeated dose toxicity, carcinogenicity, and reproductive toxicity for **tridecyl acrylate** are not readily available; therefore, a read-across approach from other long-chain acrylates and the broader class of acrylate esters is necessary to infer potential hazards for these endpoints. The primary mechanism of toxicity for acrylates is believed to be Michael addition, which can lead to glutathione depletion and subsequent oxidative stress.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single exposure to a substance. For **tridecyl acrylate**, the primary routes of exposure are oral and dermal.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of **tridecyl acrylate**.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	3,900 mg/kg	[1]
LD50	Rat	Oral	44,700 µL/kg	[2]
LD50	Rabbit	Dermal	5,500 mg/kg	[1]

Experimental Protocols

The acute oral toxicity of **tridecyl acrylate** was likely determined using a protocol similar to the OECD Guideline 401. This test involves the administration of the test substance by gavage to a group of fasted rodents.

- **Test System:** Typically, young adult rats of a single sex are used. If females are used, they should be nulliparous and not pregnant.
- **Dosing:** The test substance is administered in a single dose. A limit test at 2000 mg/kg or 5000 mg/kg body weight may be conducted to demonstrate low toxicity.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

The acute dermal toxicity is assessed following the principles of OECD Guideline 402.

- **Test System:** Young adult albino rabbits are typically used.

- **Application:** The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.
- **Dosing:** A limit test is often performed at 2000 mg/kg body weight.
- **Observation Period:** Animals are observed for 14 days for signs of toxicity and mortality.
- **Pathology:** All animals undergo a gross necropsy at the termination of the study.

Irritation and Sensitization

Skin and Eye Irritation

Tridecyl acrylate is reported to be a mild skin and eye irritant.

Endpoint	Species	Finding	Irritation Index/Score	Reference
Skin Irritation	Rabbit	Mildly irritating	Not specified	[1]
Eye Irritation	Rabbit	Mildly irritating	0.3/110	[1]
Eye Irritation	Rabbit	Degree of injury rated 2 on a scale of 1 to 10	2/10	[3][4]

Skin Sensitization

Tridecyl acrylate is classified as a skin sensitizer.[1] Allergic contact dermatitis is a known hazard for acrylate monomers.

Experimental Protocols

- **Test System:** A single albino rabbit is used for the initial test.
- **Application:** A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility

of effects.

- Scoring: Dermal reactions are scored according to a standardized grading system.
- Test System: A single albino rabbit is initially used.
- Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions are scored using a standardized system.
- Test System: Guinea pigs are used.
- Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and then topically to the same area one week later.
- Challenge Phase: Two weeks after the induction, the test substance is applied topically to a naive site.
- Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal.

Genotoxicity

There is no specific data available for the genotoxicity of **tridecyl acrylate**. However, the genotoxic potential of acrylates as a class has been studied. Generally, lower acrylates are not considered to be mutagenic in bacterial reverse mutation assays (Ames test) but may show clastogenic effects in in-vitro mammalian cell assays at high, cytotoxic concentrations. These in-vitro effects are often not observed in in-vivo studies.

Experimental Protocols

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli* are used.

- **Methodology:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Repeated Dose, Reproductive, and Carcinogenicity Assessment (Read-Across Approach)

Specific data on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity for **tridecyl acrylate** are not available. In the absence of such data, a read-across approach from structurally similar long-chain acrylates and the general toxicological profile of the acrylate class is employed to provide a qualitative assessment of these endpoints.

- **Repeated Dose Toxicity:** Prolonged or repeated exposure to acrylates may cause skin irritation and sensitization. Systemic effects are generally observed at higher doses and may target the liver and kidneys.
- **Reproductive and Developmental Toxicity:** The toxicity of acrylates is known to decrease with increasing molecular weight.[3] For many acrylates, developmental effects are typically only seen at doses that also cause maternal toxicity.
- **Carcinogenicity:** Most acrylates have not been shown to be carcinogenic.[5] Some lower acrylates have been associated with tumors at the site of application in animal studies, but this is generally considered to be a secondary effect of chronic irritation. **Tridecyl acrylate** is not classified as a carcinogen by IARC, NTP, or OSHA.[1]

Mechanism of Toxicity and Signaling Pathways

The toxicity of acrylates is primarily attributed to their chemical reactivity. The α,β -unsaturated carbonyl group in the acrylate moiety makes them susceptible to nucleophilic attack via a Michael addition reaction.

Michael Addition and Glutathione Depletion

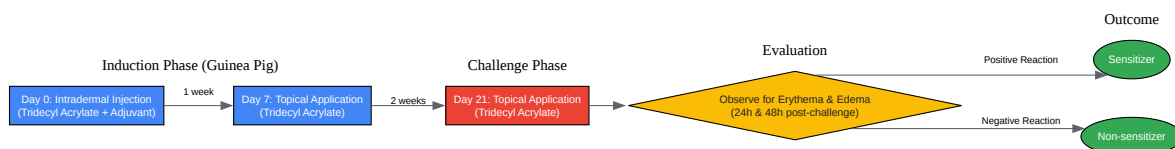
A key molecular initiating event in acrylate toxicity is the covalent binding to nucleophilic groups in cellular macromolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (GSH). Depletion of cellular GSH, a critical antioxidant, can lead to a state of oxidative stress.

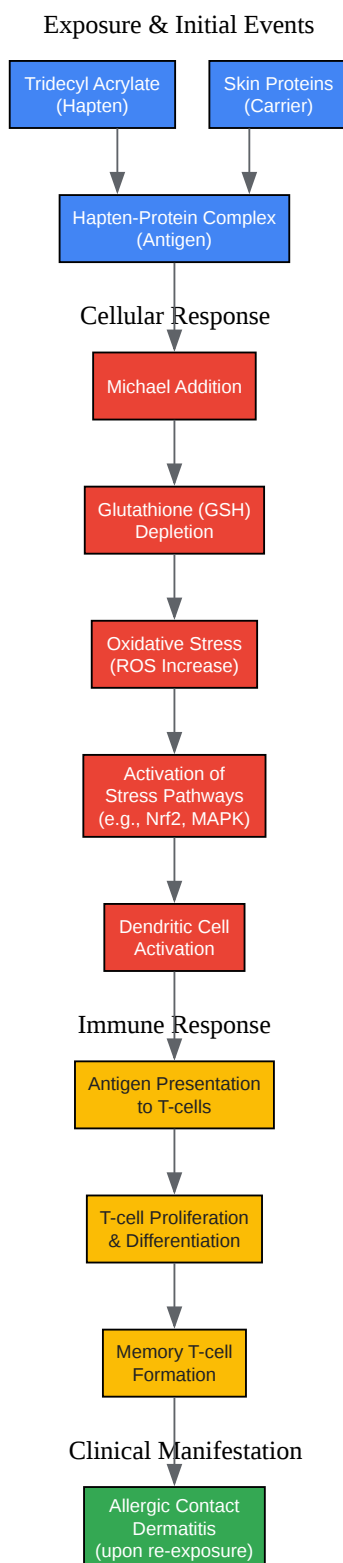
Oxidative Stress and Cellular Damage

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage to cellular components such as lipids, proteins, and DNA. This can trigger various cellular stress response pathways, ultimately leading to inflammation, cytotoxicity, and, in the case of skin exposure, sensitization.

Visualizations

Experimental Workflow for Skin Sensitization Assessment





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Phone: (601) 213-4426

Email: info@benchchem.com